molecular formula C22H14ClF3N4O2 B454388 [5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]({[(1E)-1-phenylethylidene]amino}oxy)methanone

[5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]({[(1E)-1-phenylethylidene]amino}oxy)methanone

Cat. No.: B454388
M. Wt: 458.8g/mol
InChI Key: AEEYKXXINBLMIW-VFLNYLIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]({[(1E)-1-phenylethylidene]amino}oxy)methanone is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The presence of multiple functional groups in this compound makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]({[(1E)-1-phenylethylidene]amino}oxy)methanone involves multiple steps, starting from the preparation of the pyrazolo[1,5-a]pyrimidine core. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

[5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]({[(1E)-1-phenylethylidene]amino}oxy)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

[5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]({[(1E)-1-phenylethylidene]amino}oxy)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]({[(1E)-1-phenylethylidene]amino}oxy)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering gene expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

[5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]({[(1E)-1-phenylethylidene]amino}oxy)methanone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C22H14ClF3N4O2

Molecular Weight

458.8g/mol

IUPAC Name

[(E)-1-phenylethylideneamino] 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

InChI

InChI=1S/C22H14ClF3N4O2/c1-13(14-5-3-2-4-6-14)29-32-21(31)18-12-20-27-17(15-7-9-16(23)10-8-15)11-19(22(24,25)26)30(20)28-18/h2-12H,1H3/b29-13+

InChI Key

AEEYKXXINBLMIW-VFLNYLIXSA-N

SMILES

CC(=NOC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=C(C=C3)Cl)C(F)(F)F)C4=CC=CC=C4

Isomeric SMILES

C/C(=N\OC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=C(C=C3)Cl)C(F)(F)F)/C4=CC=CC=C4

Canonical SMILES

CC(=NOC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=C(C=C3)Cl)C(F)(F)F)C4=CC=CC=C4

Origin of Product

United States

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